molecular formula C15H16FNO5 B1371574 Tert-butyl 4-(4-fluorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate CAS No. 886362-60-3

Tert-butyl 4-(4-fluorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate

Cat. No. B1371574
CAS RN: 886362-60-3
M. Wt: 309.29 g/mol
InChI Key: LCWQGJQRFTXUSX-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-fluorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate (TBF-DOX) is a novel synthetic compound that has been studied for its potential applications in scientific research. It is a carboxylate derivative of the fluorinated phenyl group and has been used as a model compound for the development of new drug molecules. TBF-DOX has been found to have a variety of biochemical and physiological effects and can be used in laboratory experiments to study its effects on various biological systems.

Scientific Research Applications

Synthesis and Characterization

The scientific research applications of "Tert-butyl 4-(4-fluorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate" involve its synthesis and structural characterization. A study by Mamat, Flemming, and Köckerling (2012) reported the crystal and molecular structure of a related compound, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, detailing the bond lengths and angles typical for piperazine-carboxylate structures. This research highlights the importance of understanding the structural aspects of such compounds for their potential applications in scientific research (Mamat, Flemming, & Köckerling, 2012).

Reactivity and Synthesis Methods

In terms of reactivity and synthesis methods, Umemoto, Singh, Xu, and Saito (2010) explored the synthesis, properties, and reactivity of various phenylsulfur trifluorides, including a compound with tert-butyl and dimethylphenyl groups. Their work provided insights into the stability, fluorination reactivity, and potential applications of these compounds in scientific research, highlighting the versatility of tert-butylated compounds in fluorination chemistry (Umemoto, Singh, Xu, & Saito, 2010).

Molecular Structure Analysis

The molecular structure analysis of similar compounds, such as the work by Didierjean, Marin, Wenger, Briand, Aubry, and Guichard (2004), focused on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its derivatives. Their X-ray studies provided valuable information on the molecular packing and hydrogen bonding, contributing to the understanding of the structural properties of tert-butylated compounds (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

properties

IUPAC Name

tert-butyl 4-(4-fluorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO5/c1-15(2,3)22-14(20)17-11(8-12(18)21-13(17)19)9-4-6-10(16)7-5-9/h4-7,11H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWQGJQRFTXUSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC(=O)OC1=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661444
Record name tert-Butyl 4-(4-fluorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(4-fluorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate

CAS RN

886362-60-3
Record name 1,1-Dimethylethyl 4-(4-fluorophenyl)dihydro-2,6-dioxo-2H-1,3-oxazine-3(4H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886362-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(4-fluorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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